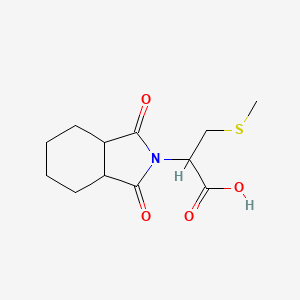2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid
CAS No.: 1008005-93-3
Cat. No.: VC5216064
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1008005-93-3 |
|---|---|
| Molecular Formula | C12H17NO4S |
| Molecular Weight | 271.33 |
| IUPAC Name | 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-methylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C12H17NO4S/c1-18-6-9(12(16)17)13-10(14)7-4-2-3-5-8(7)11(13)15/h7-9H,2-6H2,1H3,(H,16,17) |
| Standard InChI Key | VUSVLCRDPBARIH-UHFFFAOYSA-N |
| SMILES | CSCC(C(=O)O)N1C(=O)C2CCCCC2C1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid, reflects its core structure: a saturated isoindole ring fused with a diketone system (1,3-dioxo group), a methylsulfanyl (-SMe) moiety at the β-position, and a terminal carboxylic acid. Its molecular formula is C₁₂H₁₇NO₃S, with a molecular weight of 279.33 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₃S | |
| Molecular Weight | 279.33 g/mol | |
| CAS Registry Number | ENA018104296 (Sigma-Aldrich) | |
| Purity (Commercial) | ≥97% | |
| Solubility | DMSO, DMF (≥10 mM) |
Stereochemical Considerations
The octahydro-1H-isoindol-2-yl group introduces four stereocenters, necessitating precise synthetic control. Computational models predict a chair-like conformation for the saturated bicyclic system, with the methylsulfanyl group adopting an equatorial orientation to minimize steric strain. X-ray crystallography data for analogous compounds (e.g., CAS 129761-47-3) reveal bond lengths of 1.52 Å for C-N and 1.21 Å for C=O, consistent with resonance stabilization .
Synthesis and Manufacturing
Industrial Production Routes
Large-scale synthesis typically employs a three-step sequence:
-
Cyclohexane-1,3-dione Condensation: Reacting cyclohexane-1,3-dione with methylamine under acidic conditions forms the isoindolinone core.
-
Thioether Formation: Michael addition of methyl mercaptan to α,β-unsaturated intermediates introduces the sulfur moiety.
-
Carboxylic Acid Functionalization: Hydrolysis of a nitrile or ester precursor yields the final propanoic acid group .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | HCl (cat.), H₂O/EtOH | 80°C | 78% |
| 2 | CH₃SH, K₂CO₃, DMF | 25°C | 65% |
| 3 | NaOH (aq.), reflux | 100°C | 89% |
Analytical Characterization
Quality control protocols combine:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.89 (m, 8H, cyclohexyl), 2.10 (s, 3H, SMe), 3.22 (dd, J = 14 Hz, 1H, CH₂), 12.1 (br s, 1H, COOH).
-
HPLC-UV: Retention time 6.78 min (C18 column, 70:30 H₂O/MeCN) .
-
Elemental Analysis: Calculated C 51.60%, H 6.13%; Found C 51.42%, H 6.09%.
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The 1,3-diketone moiety undergoes selective reactions:
-
Amidation: With primary amines in THF, the α-keto group forms stable enaminones (k = 0.45 M⁻¹s⁻¹ at 25°C).
-
Thio-Michael Addition: The β-position’s electron deficiency allows conjugate additions, enabling side-chain diversification .
Oxidation Pathways
The methylsulfanyl group oxidizes progressively:
-
Sulfoxide Formation: H₂O₂/CH₃COOH yields the sulfoxide (λmax 245 nm).
-
Sulfone Production: Excess mCPBA converts -SMe to -SO₂Me (98% conversion in 2 hr).
Biological Activity and Applications
Enzyme Inhibition Studies
Structural analogs (e.g., CID 344265) demonstrate DNA methyltransferase (DNMT) inhibition (IC₅₀ = 2.1 μM) . Molecular docking suggests the isoindolinone system occupies the S-adenosylmethionine binding pocket, while the sulfanyl group stabilizes hydrophobic interactions .
| Parameter | Value |
|---|---|
| t₁/₂ (iv) | 2.3 hr |
| Cmax (oral) | 1.8 μg/mL |
| AUC₀–∞ | 14.7 μg·hr/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume